Methyl 2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
Overview
Description
Scientific Research Applications
Cancer Therapeutics
This compound has shown promise as a kinase inhibitor in cancer treatment. It inhibits multiple receptor tyrosine kinases, which are implicated in the growth and spread of cancer cells. For instance, derivatives of this compound have been evaluated for their efficacy against fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor development .
Pharmacological Studies
In pharmacology, the compound’s derivatives are being explored for their potential to treat tenosynovial giant cell tumors (TGCT). These tumors are rare and affect the joints, and the compound’s ability to inhibit specific kinases makes it a candidate for therapeutic applications .
Biochemical Research
Biochemically, the compound is used to study signal transduction pathways . Its role in inhibiting FGFRs can help understand the underlying mechanisms of diseases where these pathways are abnormally activated, such as in various types of cancers .
Organic Synthesis
In organic chemistry, the compound serves as a building block for synthesizing more complex molecules. Its structure is versatile for modifications, making it valuable for constructing compounds with potential biological activities .
Analytical Chemistry
The compound’s derivatives are used in crystallography to determine the crystal structure of new kinase inhibitors. Understanding the crystal structure is vital for the design of drugs with better efficacy and lower toxicity .
Diabetes Management
Some derivatives of this compound have been found to reduce blood glucose levels, suggesting potential applications in managing diabetes and related disorders such as hyperglycemia and insulin resistance .
Antiviral Research
Research has also been conducted on the antiviral properties of derivatives of this compound. These studies are crucial in the ongoing search for new treatments against viral infections .
Drug Discovery
Lastly, the compound’s framework is being utilized in drug discovery due to its structural similarity to biologically active scaffolds. This similarity allows for the exploration of new drugs that can interact with biological targets in a manner akin to naturally occurring molecules .
properties
IUPAC Name |
methyl 2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-15-8(14)4-6-5-13-10-9(6)7(11)2-3-12-10/h2-3,5H,4H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFKKUUSWXNSOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CNC2=NC=CC(=C12)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735286 | |
Record name | Methyl (4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20735286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate | |
CAS RN |
1134327-80-2 | |
Record name | Methyl (4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20735286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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